N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide
Description
N-(6-Ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide is a benzothiazole-based cinnamamide derivative characterized by a 6-ethoxy substitution on the benzothiazole core, a cinnamamide group, and a pyridin-2-ylmethyl moiety.
Properties
IUPAC Name |
(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-2-29-20-12-13-21-22(16-20)30-24(26-21)27(17-19-10-6-7-15-25-19)23(28)14-11-18-8-4-3-5-9-18/h3-16H,2,17H2,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZWKWRWGFDEQC-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of an appropriate precursor, such as 2-aminothiophenol, with an ethoxy-substituted benzaldehyde under acidic conditions.
Attachment of the pyridin-2-ylmethyl group: This step involves the alkylation of the benzo[d]thiazole derivative with a pyridin-2-ylmethyl halide in the presence of a base.
Formation of the cinnamamide moiety: The final step involves the coupling of the intermediate with cinnamoyl chloride in the presence of a base to form the desired cinnamamide compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Substituent Effects: 6-Ethoxy vs. 6-Amino/Nitro: Ethoxy groups (electron-donating) enhance solubility and may improve membrane permeability compared to electron-withdrawing nitro groups . 5-Bromo vs.
Amide Group Variations :
- Cinnamamide vs. Benzamide/Acetamide : The α,β-unsaturated cinnamamide moiety (E-configuration confirmed by $ J = 15.6–15.8 \, \text{Hz} $) enables conjugation-based interactions, enhancing protease inhibition compared to saturated amides .
- Pyridinylmethyl Substitution : The N-(pyridin-2-ylmethyl) group in the target compound introduces hydrogen-bonding and π-stacking capabilities absent in methyl or cyclohexane analogs .
Physicochemical and Spectroscopic Characterization
Table 3: NMR and IR Data for Cinnamamide Derivatives
| Compound | $ ^1\text{H} $-NMR (δ, ppm) | $ ^{13}\text{C} $-NMR (δ, ppm) | IR (cm$ ^{-1} $) |
|---|---|---|---|
| N-(5-Bromo-thiazol-2-yl)cinnamamide | 6.45 (d, $ J = 15.8 \, \text{Hz} $), 7.85 (d) | 121.5 (C-Br), 167.2 (C=O) | 1680 (C=O) |
| N-(6-Ethoxybenzo[d]thiazol-2-yl)acetamide | 1.42 (t, OCH2CH3), 4.07 (q) | 63.8 (OCH2), 169.5 (C=O) | 1678 (C=O) |
| Target Compound (Inferred) | Expected: 6.3–6.5 (d, $ J = 15.6 \, \text{Hz} $) | ~34.5–36.5 (N-CH2-pyridine) | ~1680 (C=O) |
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include an ethoxy group, a pyridinylmethyl moiety, and a cinnamamide backbone. These functional groups contribute to its diverse biological activities, making it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 446.5 g/mol. The compound's structure can be represented as follows:
Biological Activity
The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications:
1. Antimicrobial Activity
Research indicates that compounds in the benzothiazole class exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
2. Anticancer Properties
Several studies have explored the anticancer potential of benzothiazole derivatives. Preliminary data suggest that this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. In vitro assays demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
3. Enzyme Inhibition
Molecular docking studies have revealed that this compound can effectively bind to target enzymes, such as urease, which is implicated in various pathogenic processes. The binding interactions are primarily facilitated through hydrogen bonds, suggesting a potential role in developing urease inhibitors.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of various benzothiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Cytotoxicity Assay : In vitro cytotoxicity assays were conducted on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating significant anticancer activity compared to control treatments.
- Enzyme Interaction Analysis : Molecular docking simulations showed that this compound binds effectively to urease with a binding energy of -8.5 kcal/mol, suggesting strong interaction and potential for drug development.
Q & A
Q. What are the standard synthetic routes for N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with the coupling of a benzothiazole precursor (e.g., 6-ethoxybenzo[d]thiazol-2-amine) with cinnamoyl chloride derivatives. Key steps include:
- Acylation : Reacting the amine group of the benzothiazole with cinnamoyl chloride in the presence of a base (e.g., triethylamine) under reflux in dichloromethane .
- N-Alkylation : Introducing the pyridin-2-ylmethyl group via nucleophilic substitution, often using potassium carbonate as a base in polar aprotic solvents like DMF .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%) . Optimization focuses on temperature control (40–80°C), solvent selection (e.g., DCM for acylation, DMF for alkylation), and reaction time (4–24 hours) to maximize yields (typically 50–70%) .
Q. How do researchers characterize the purity and structural integrity of this compound?
Standard characterization protocols include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of key groups (e.g., ethoxy protons at δ 1.2–1.4 ppm, aromatic protons in the benzothiazole ring at δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 417.5 for C₂₄H₂₃N₃O₂S) .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is confirmed using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography (if crystals are obtained): Resolves 3D structure and confirms stereochemistry .
Advanced Research Questions
Q. What advanced techniques are employed to resolve contradictions in biological activity data across studies?
Discrepancies in activity (e.g., varying IC₅₀ values in anticancer assays) are addressed through:
- Dose-Response Curves : Replicating assays under standardized conditions (e.g., 72-hour MTT assays in triplicate) to account for cell-line variability .
- Target Validation : Using CRISPR/Cas9 knockout models to confirm interactions with suspected targets (e.g., EGFR or tubulin) .
- Metabolic Stability Studies : Incubating the compound with liver microsomes to assess degradation rates, which may explain potency differences in vitro vs. in vivo .
Q. How is the structure-activity relationship (SAR) investigated for this compound?
SAR studies systematically modify substituents and analyze effects:
- Ethoxy Group Replacement : Comparing with analogs (e.g., 6-bromo or 6-fluoro derivatives) reveals the ethoxy group enhances solubility but reduces binding affinity to hydrophobic enzyme pockets .
- Cinnamamide vs. Acetamide : Replacing the cinnamoyl moiety with acetamide decreases π-π stacking interactions, reducing anticancer activity by ~40% .
- Pyridine Methyl Positioning : Shifting the pyridin-2-ylmethyl group to the 3- or 4-position alters hydrogen-bonding patterns with target proteins, quantified via molecular docking .
Q. What strategies are used to enhance the compound's solubility and bioavailability in experimental settings?
Common approaches include:
- Prodrug Design : Introducing hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility .
- Nanoparticle Formulation : Encapsulating the compound in PEGylated liposomes increases plasma half-life from 2 to 8 hours in rodent models .
- Co-crystallization : Co-formers like succinic acid enhance dissolution rates by 3-fold, confirmed via powder X-ray diffraction (PXRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
